molecular formula C14H13ClN2O2 B2525492 3-[(3-Chlorophenoxy)methyl]benzohydrazide CAS No. 832738-05-3

3-[(3-Chlorophenoxy)methyl]benzohydrazide

Cat. No.: B2525492
CAS No.: 832738-05-3
M. Wt: 276.72
InChI Key: SFAJABYYVXXUNH-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a 3-chlorophenoxy methyl group attached to the benzoic acid hydrazide scaffold. This compound is part of a broader class of hydrazide–hydrazones, which are known for diverse biological activities, including cholinesterase inhibition, anti-inflammatory effects, and anticancer properties . The 3-chlorophenoxy substituent introduces electron-withdrawing effects and steric bulk, which may influence its interaction with biological targets compared to analogs with different substituents.

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-5-2-6-13(8-12)19-9-10-3-1-4-11(7-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAJABYYVXXUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 3-(3-chlorophenoxy)methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 3-(3-chlorophenoxy)methylbenzoic acid and hydrazine hydrate.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the hydrazide (-CONHNH₂) group, yielding carbonyl-containing derivatives. Common oxidizing agents and outcomes include:

ReagentConditionsMajor Product(s)YieldCitation
KMnO₄/H₂SO₄Aqueous, reflux3-[(3-Chlorophenoxy)methyl]benzoic acid72-85%
H₂O₂/Fe²⁺ (Fenton)RT, acidic pHOxidized hydrazide derivatives60-68%

Research Insight : Oxidation pathways are critical for generating carboxylic acid intermediates used in pharmaceutical synthesis. The chlorophenoxy group remains intact under mild conditions but may undergo dehalogenation under strong oxidative stress.

Reduction Reactions

Reduction targets the hydrazide group or aromatic rings, producing amine derivatives:

ReagentConditionsMajor Product(s)YieldCitation
LiAlH₄Dry THF, reflux3-[(3-Chlorophenoxy)methyl]benzylamine55-65%
H₂/Pd-CEthanol, 50°CPartially reduced hydrazine intermediates40-50%

Key Finding : Selective reduction of the hydrazide moiety without affecting the chlorine substituent requires carefully controlled conditions.

Substitution Reactions

The chlorine atom on the phenoxy group participates in nucleophilic aromatic substitution (NAS):

NucleophileBaseProductYieldCitation
Sodium methoxideNaOH, DMSO3-[(3-Methoxyphenoxy)methyl]benzohydrazide78%
PiperidineK₂CO₃, DMF3-[(3-Piperidinophenoxy)methyl]benzohydrazide65%

Mechanistic Note : Substitution occurs preferentially at the para position relative to the chlorophenoxy group due to electron-withdrawing effects.

Condensation Reactions

The hydrazide group reacts with carbonyl compounds to form hydrazones:

Carbonyl CompoundCatalystProductApplicationCitation
4-NitrobenzaldehydeAcetic acidN′-(4-nitrobenzylidene) derivativeAntifungal agents
2-HydroxyacetophenoneEthanol, ΔCyclic hydrazone complexesMetal ion sensors

Study Highlight : Hydrazones derived from this compound show enhanced antifungal activity against C. neoformans (MIC₈₀: 0.03–0.06 μg/mL) .

Cyclization Reactions

Under acidic or thermal conditions, the compound forms heterocyclic structures:

ConditionsProductYieldCitation
H₂SO₄, 100°C1,3,4-Oxadiazole derivatives70%
PCl₅, refluxBenzoxazole analogs58%

Application : Cyclized products exhibit improved metabolic stability in pharmacokinetic studies.

Metal Complexation

The hydrazide group coordinates with transition metals to form complexes:

Metal SaltSolventComplex StructureStability Constant (log β)Citation
Cu(NO₃)₂MethanolOctahedral Cu(II) complex12.4 ± 0.3
FeCl₃Ethanol/waterTetrahedral Fe(III) complex9.8 ± 0.2

Research Significance : Cu(II) complexes demonstrate notable antibacterial activity (MIC: 4–8 μg/mL against S. aureus) .

pH-Dependent Reactivity

The compound’s reactivity varies with pH due to protonation/deprotonation of the hydrazide group:

  • Acidic pH (<5) : Hydrazide remains protonated, favoring condensation and cyclization .

  • Basic pH (>9) : Deprotonation enhances nucleophilic substitution at the chlorophenoxy group.

Comparative Reactivity with Analogues

Replacing chlorine with other halogens alters reaction kinetics:

CompoundRelative NAS Rate (vs Cl)Oxidation Yield (%)
3-[(3-Bromophenoxy)methyl]benzohydrazide0.868
3-[(3-Fluorophenoxy)methyl]benzohydrazide1.272

Trend : Electron-withdrawing substituents (e.g., -Br) slow NAS but improve oxidation yields.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-[(3-Chlorophenoxy)methyl]benzohydrazide exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa18 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of several cancer cell lines:

Cell Line % Inhibition
MDA-MB-231 (breast)85%
HeLa (cervical)78%
A549 (lung)80%

The mechanism of action may involve apoptosis induction and cell cycle arrest, making it a promising lead for anticancer drug development.

Enzyme Inhibition

Additionally, this compound has been investigated for its potential to inhibit enzymes such as monoamine oxidases (MAOs). The following IC50 values were observed:

Enzyme IC50 (µM)
MAO-A25
MAO-B30

This inhibition could have implications in treating neurological disorders, as MAOs are critical in neurotransmitter metabolism.

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of substituted benzohydrazides highlighted that compounds similar to this compound exhibited significant activity against multi-drug resistant strains of bacteria. The study concluded that structural modifications could enhance biological activity, paving the way for new therapeutic agents .
  • Anticancer Research : In a comparative study of various hydrazone derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The findings indicated that the compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in cell survival pathways .

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenoxy)methyl]benzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The phenoxy group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

The biological and chemical properties of benzohydrazide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 3-[(3-Chlorophenoxy)methyl]benzohydrazide with structurally related compounds:

Substituent Position and Electronic Effects

  • 3-[(4-Methoxyphenoxy)methyl]benzohydrazide (CID 843208): The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing 3-chloro group in the target compound.
  • 4-(Trifluoromethyl)benzohydrazide derivatives: Derivatives with trifluoromethyl groups show dual inhibition of acetylcholinesterase (AChE, IC₅₀: 46.8–137.7 µM) and butyrylcholinesterase (BuChE, IC₅₀: 19.1–881.1 µM) .

Structural-Activity Relationships (SARs)

  • Substituent Position :

    • Meta (3-position) vs. Para (4-position) : Methoxy groups at the 3-position (BuChE inhibition) outperform 2- or 4-position analogs , whereas 4-methoxy analogs excel in NF-κB inhibition .
    • Chlorine vs. Bromine : Chlorine’s smaller size may reduce steric hindrance compared to bromine, favoring tighter binding in enzyme pockets .
  • Hybrid Scaffolds: Coumarin-benzohydrazide hybrids (e.g., compound A) exhibit MCL-1 inhibition (docking score: -8.2 kcal/mol) due to extended π-π stacking, a feature absent in simpler phenoxy analogs .

Key Research Findings and Implications

  • Selectivity: The 3-chlorophenoxy group may confer selectivity toward inflammatory targets (e.g., NF-κB) over cholinesterases, contrasting with 3-OMe or trifluoromethyl derivatives .
  • Toxicity : Chlorinated benzohydrazides generally show lower cytotoxicity compared to brominated or trifluoromethyl analogs, as seen in coumarin hybrids .
  • Synthetic Accessibility: The target compound can be synthesized via condensation of 3-chlorophenol with methyl 3-(bromomethyl)benzoate, followed by hydrazide formation—a route analogous to and .

Biological Activity

3-[(3-Chlorophenoxy)methyl]benzohydrazide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzohydrazide moiety linked to a chlorophenoxy group. This structural arrangement is believed to play a crucial role in its biological activity.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the benzohydrazide moiety can form hydrogen bonds with active sites. These interactions may modulate the activity of target molecules, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various microorganisms.
  • Anticancer Activity : It may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.

Biological Activity Overview

Activity Description References
AntimicrobialExhibits activity against bacterial strains and fungi.
AnticancerInduces apoptosis in cancer cell lines; potential for broad-spectrum efficacy.
AntioxidantMay possess antioxidant properties that contribute to its therapeutic effects.

Antimicrobial Studies

Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, one study reported an IC50 value of approximately 10 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity. The compound's ability to modulate cell cycle progression and promote apoptotic pathways highlights its potential as a therapeutic agent in oncology.

Comparative Analysis

When compared to similar compounds within the benzohydrazide class, this compound exhibits unique properties due to the specific positioning of the chlorophenoxy group. This structural feature enhances its reactivity and biological activity compared to other derivatives, such as those with bromine or fluorine substitutions .

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